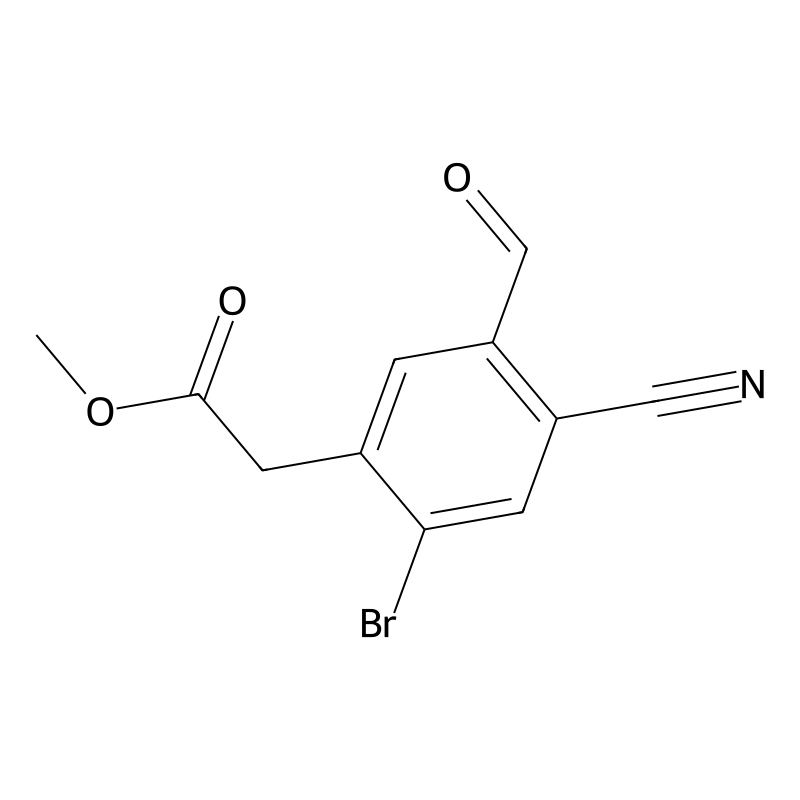Methyl 2-bromo-4-cyano-5-formylphenylacetate
Catalog No.
S856730
CAS No.
1805592-97-5
M.F
C11H8BrNO3
M. Wt
282.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1805592-97-5
Product Name
Methyl 2-bromo-4-cyano-5-formylphenylacetate
IUPAC Name
methyl 2-(2-bromo-4-cyano-5-formylphenyl)acetate
Molecular Formula
C11H8BrNO3
Molecular Weight
282.09 g/mol
InChI
InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-9(6-14)8(5-13)3-10(7)12/h2-3,6H,4H2,1H3
InChI Key
BJPOPWZLIMOLBG-UHFFFAOYSA-N
SMILES
COC(=O)CC1=CC(=C(C=C1Br)C#N)C=O
Canonical SMILES
COC(=O)CC1=CC(=C(C=C1Br)C#N)C=O
Methyl 2-bromo-4-cyano-5-formylphenylacetate (MBCFA) is a chemical compound that has gained significant attention in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. MBCFA belongs to the family of phenylacetate derivatives and has shown promising biological activity against various disease states, including cancer, Alzheimer's, and bacterial infections.
In this paper, we will provide a comprehensive overview of the MBCFA compound, including its definition, physical and chemical properties, synthesis, and characterization. We will also outline the analytical methods used to study MBCFA, its biological properties, and potential applications in scientific research.
In this paper, we will provide a comprehensive overview of the MBCFA compound, including its definition, physical and chemical properties, synthesis, and characterization. We will also outline the analytical methods used to study MBCFA, its biological properties, and potential applications in scientific research.
Methyl 2-bromo-4-cyano-5-formylphenylacetate is an organic compound with the molecular formula C12H8BrNO3. It is a white to light-brown solid with a molecular weight of 308.1 g/mol. MBCFA is a member of the phenylacetate family and is categorized as a formylphenylacetate derivative. It is commonly used in medicinal chemistry due to its pharmacological properties, which have shown promising results in various preclinical studies.
MBCFA exhibits various physical and chemical properties that make it a valuable compound for scientific research. It is soluble in methanol, ethanol, and acetone, but has low solubility in water. The melting point of MBCFA is reported to be 146-148 oC, and its boiling point is approximately 523 oC. The compound has an isomer, which is identified as Methyl 2-bromo-4-formyl-5-cyano-phenylacetate. It is shown to have significant variations in physical and chemical properties, including solubility, melting, and boiling point.
MBCFA is typically synthesized using a three-step process. The first step involves the reaction of o-bromobenzoyl chloride with methyl magnesium bromide to form 2-bromo-4-methoxybenzoic acid. The second step involves the bromination of the ester group using bromine in acetic acid to form 2-bromo-4-methoxyphenylacetate. The final step involves the reaction of 2-bromo-4-methoxyphenylacetate with cyanogen bromide to form MBCFA. The product is then purified through recrystallization and characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and mass spectrometry (MS).
Several analytical methods are used to study MBCFA, both as a pure compound and in various formulations, to determine its purity, potency, and stability. NMR spectroscopy is used to confirm the molecular structure of MBCFA and determine its purity, while IR spectroscopy identifies functional groups present in the compound. High-performance liquid chromatography (HPLC) is used to measure the purity of MBCFA in various formulations, while MS is used to identify impurities present in the compound and the formulations.
MBCFA has shown significant biological activity against various disease states, including cancer, Alzheimer's, and bacterial infections. Studies have shown that MBCFA reduces inflammatory responses and has a significant inhibitory effect on tumor cell growth and proliferation. Moreover, it has shown promising activity against various bacterial strains and has been considered a potential candidate for the development of future antibiotics. However, more studies are needed to understand the full scope of biological properties of MBCFA.
MBCFA has shown no systemic toxicity in preclinical studies; however, the compound is not recommended for direct use without adequate handling techniques and instrumentation. Inhalation or ingestion of the compound may cause health hazards, and it is recommended to handle MBCFA with appropriate personal protective equipment (PPE).
MBCFA has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and microbiology. MBCFA has been considered a promising candidate in the development of new generations of antibiotics, and it may also be used as a building block for the synthesis of other bioactive compounds.
MBCFA is currently undergoing preclinical studies to determine its efficacy as a therapeutic agent. Limited preclinical data suggest that MBCFA has promising biological activity in various disease states; however, it is yet to undergo clinical trials to determine its full therapeutic potential.
The potential implications of MBCFA are vast and promising. It may revolutionize the field of medicinal chemistry, specifically in the development of antibiotics and new generations of therapeutics. Additionally, MBCFA may be used as a building block to develop other bioactive compounds, making it an essential chemical in the field of organic synthesis.
Although MBCFA shows promising activity in various disease states, further research is required to determine its full therapeutic potential. Future research is needed to identify the molecular targets of MBCFA, optimize its pharmacokinetics profile, and determine its toxicity levels in preclinical and clinical studies. The future directions of MBCFA research may include:
- Evaluation of other pharmacological properties of MBCFA
- Optimization of synthetic procedures to improve yield and purity of MBCFA
- Development of other bioactive compounds based on the MBCFA scaffold
- Identification of its molecular targets in various disease states
- Evaluation of other pharmacological properties of MBCFA
- Optimization of synthetic procedures to improve yield and purity of MBCFA
- Development of other bioactive compounds based on the MBCFA scaffold
- Identification of its molecular targets in various disease states
Methyl 2-bromo-4-cyano-5-formylphenylacetate is a valuable compound in scientific research with promising activity in various disease states. It has shown significant biological activity against cancer, Alzheimer's, and bacterial infections. MBCFA may revolutionize the field of medicinal chemistry, specifically in the development of antibiotics and new generations of therapeutics. Its full therapeutic potential is yet to be determined, and further research is needed in various directions to optimize its use as a valuable chemical fitting into the niche of the pharmaceutical and medical industry.
XLogP3
1.6
Dates
Last modified: 08-16-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds






